1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

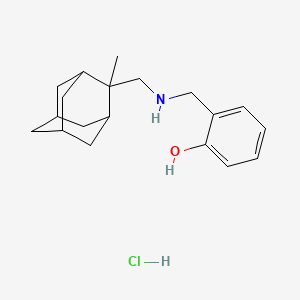

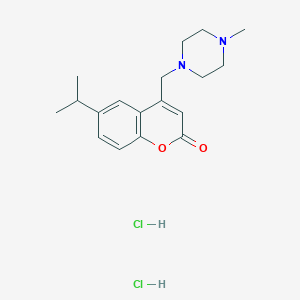

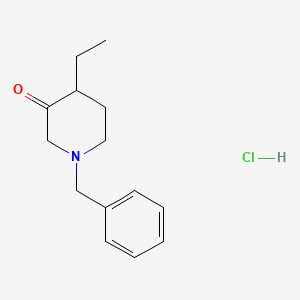

“1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea” is a complex organic compound. It has a molecular formula of C16H18N2O2 and a molecular weight of 270.3263 . This compound is part of the urea family, which are organic compounds that contain a carbonyl group flanked by two amine groups .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzyl group, a methoxyphenyl group, and a cyclopentyl group attached to a urea core . The structure is also available as a 2D Mol file .Scientific Research Applications

Synthesis and Structural Analysis

Cyclic Dipeptidyl Ureas Synthesis : The synthesis of cyclic dipeptidyl ureas, including compounds with benzyl and methoxyphenyl substitutions, represents an area of active research. These compounds are synthesized via Ugi reactions and have applications in the development of pseudopeptidic triazines, which are of interest for their unique structural and chemical properties (Sañudo et al., 2006).

Ureas as Inhibitors : Urea derivatives have been investigated for their potential as inhibitors of Rho associated protein kinases (ROCK1 and 2), indicating their relevance in therapeutic research. The activity differences based on substitutions suggest the importance of structural variations in biological applications (Pireddu et al., 2012).

Anticancer and Enzyme Inhibition

- Anticancer and Enzyme Inhibition Studies : Research into unsymmetrical 1,3-disubstituted ureas has shown potential in enzyme inhibition and anticancer activity. This highlights the utility of urea derivatives in developing treatments for diseases, including cancer, through targeted enzyme inhibition (Mustafa et al., 2014).

Material Science and Molecular Devices

Organic NLO Crystal Growth : Urea derivatives have also found applications in the growth of organic nonlinear optical (NLO) crystals. These materials are key for developing technologies in optics and photonics, showcasing the broader applications of urea derivatives beyond biological systems (Crasta et al., 2004).

Molecular Devices and Self-assembly : The study of urea-linked cyclodextrin complexes and their ability to undergo photoisomerization opens up avenues for the creation of molecular devices. These findings illustrate the role of urea derivatives in the development of advanced materials and nanotechnology (Lock et al., 2004).

Properties

IUPAC Name |

1-benzyl-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-19-11-9-18(10-12-19)21(13-5-6-14-21)16-23-20(24)22-15-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-16H2,1H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQYKMQAUWKFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2809023.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2809026.png)

![1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol](/img/structure/B2809037.png)

![1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2809038.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclopentylacetamide](/img/structure/B2809041.png)